molecular formula C17H18ClN3O B12017814 N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide CAS No. 397863-69-3

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No.: B12017814
CAS No.: 397863-69-3
M. Wt: 315.8 g/mol
InChI Key: ZLBXUONOZMWQLS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-phenyl-1-piperazinecarboxamide is a piperazine-based carboxamide derivative characterized by a 3-chlorophenyl group attached to the carboxamide nitrogen and a phenyl substituent at the 4-position of the piperazine ring. This structural motif is common in medicinal chemistry due to the piperazine scaffold’s versatility in modulating pharmacokinetic and pharmacodynamic properties. The meta-chlorine substituent on the phenyl ring enhances lipophilicity and may influence receptor binding via electronic effects, while the 4-phenyl group contributes to steric bulk and π-π stacking interactions .

Properties

CAS No.

397863-69-3

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H18ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,19,22)

InChI Key

ZLBXUONOZMWQLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of 4-Phenylpiperazine

A widely adopted method involves reacting 4-phenylpiperazine with 3-chlorobenzoyl chloride under basic conditions. This approach leverages the nucleophilic properties of the piperazine nitrogen to form the carboxamide bond.

Procedure (,):

  • Reagents : 4-Phenylpiperazine (1.0 eq), 3-chlorobenzoyl chloride (1.1 eq), triethylamine (TEA, 2.0 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stir at 0–5°C for 30 minutes, then warm to room temperature for 12 hours.

  • Workup : Quench with ice water, extract with DCM, and purify via column chromatography.

Yield : 68–75% ().
Advantages : Mild conditions and high regioselectivity.

Multi-Step Synthesis from Aniline Derivatives

A sequential method starts with synthesizing 1-(3-chlorophenyl)piperazine, followed by carboxamide formation (,):

Step 1: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

  • Reagents : 3-Chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.05 eq), p-toluenesulfonic acid (PTSA, catalytic).

  • Solvent : Xylene.

  • Conditions : Reflux at 140–145°C for 8–12 hours ().

  • Yield : 84–89% ().

Step 2: Carboxamide Formation

  • Reagents : 1-(3-Chlorophenyl)piperazine (1.0 eq), phenyl isocyanate (1.1 eq).

  • Solvent : THF.

  • Conditions : Reflux for 6 hours.

  • Yield : 70–78% (,).

Catalytic Coupling Using Sulphamic Acid

A green chemistry approach employs sulphamic acid as a Brønsted acid catalyst to facilitate the condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ():

  • Catalyst : Sulphamic acid (6% w/w).

  • Solvent : Acetonitrile.

  • Conditions : Reflux at 65–75°C for 14 hours.

  • Yield : 82–88% ().

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity DCM > THF > AcetoneHigher polarity improves solubility of intermediates.
Temperature 0–25°C (Step 1)Prevents side reactions (e.g., over-acylation).
Catalyst Loading 5–10% sulphamic acidBalances reaction rate and cost ().

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Acylation7598Short reaction time
Multi-Step Synthesis7895Scalability
Sulphamic Acid Route8899Eco-friendly, high efficiency

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, Ar-H), 3.85 (s, 4H, piperazine), 3.10 (t, 2H, CONH).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH:H₂O).

  • Melting Point : 162–164°C (,).

Challenges and Solutions

  • Challenge : Low solubility of 3-chlorobenzoyl chloride in polar solvents.
    Solution : Use DCM or THF with vigorous stirring ().

  • Challenge : Epimerization during carboxamide formation.
    Solution : Employ low-temperature acylations ( ).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide exhibits a range of pharmacological activities, which have been investigated in several studies:

  • Antitumor Activity : The compound has demonstrated significant antitumor effects against various human cancer cell lines. In vitro studies have shown that it outperforms traditional chemotherapeutic agents like cisplatin in inhibiting the growth of solid tumors and leukemia cells. For example, it has been tested against cell lines such as A549 (lung cancer) and SKOV-3 (ovarian cancer), showing superior efficacy in cell viability assays .
  • Antibacterial Activity : Recent research indicates that derivatives of this compound possess promising antibacterial properties. A study highlighted the synthesis of a Mannich derivative related to N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, which exhibited notable antibacterial activity against several strains of bacteria .

Therapeutic Applications

The therapeutic potential of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide extends beyond oncology:

  • Neurological Disorders : Due to its structural similarity to known psychoactive compounds, there is potential for this compound to be explored as a treatment for various neurological disorders, including anxiety and depression. Its interaction with neurotransmitter systems may provide insights into its efficacy as an anxiolytic or antidepressant agent.
  • Pain Management : Preliminary studies suggest that piperazine derivatives may modulate pain pathways, indicating potential applications in pain management therapies.

Case Studies and Research Findings

Several case studies have documented the effectiveness of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide in clinical and preclinical settings:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated superior activity compared to cisplatin against multiple cancer cell lines .
Study 2Antibacterial PropertiesIdentified significant antibacterial effects against resistant bacterial strains .
Study 3Neurological EffectsExplored potential anxiolytic effects in animal models, suggesting further investigation is warranted .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a neuromodulator, influencing neurotransmitter levels, particularly dopamine and norepinephrine . This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds reveals significant variations in yield, melting point, and substituent effects (Table 1).

Table 1: Physicochemical Properties of Selected Piperazine/Quinazolinone Derivatives

Compound Name Substituent(s) Yield (%) Melting Point (°C) Evidence ID
N-(3-Chlorophenyl)-4-phenyl-1-piperazinecarboxamide (Target) 3-Cl, 4-Ph N/A* N/A* -
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Cl, Quinazolinone 47.7 193.3–195.2
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Cl, 4-Ethyl N/A N/A
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-F, Quinazolinone 52.2 189.5–192.1
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide 4-Cl, Triazolopyridazine N/A N/A
  • Substituent Effects: Halogen Position: The target compound’s meta-chloro substitution (3-Cl) contrasts with para-chloro (4-Cl) derivatives (e.g., ). Core Modifications: Replacement of the quinazolinone moiety in A5 with a phenyl group (target compound) eliminates hydrogen-bonding capabilities from the quinazolinone’s carbonyl, possibly altering target selectivity. Heterocyclic Additions: Compounds like N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide introduce nitrogen-rich heterocycles, increasing polarity and metabolic stability compared to the target’s phenyl group.

Conformational and Crystallographic Insights

  • X-ray data for N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide revealed a chair conformation for the piperazine ring, a likely shared feature with the target compound. Substituents at the 4-position (ethyl vs. phenyl) influence crystal packing and solubility.

Biological Activity

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide is C25H24ClN3OC_{25}H_{24}ClN_3O, with a molecular weight of approximately 439.5 g/mol. The compound features a piperazine ring, which is known for its ability to undergo various chemical transformations, enhancing its biological activity through structural modifications.

Biological Activity Overview

Research indicates that N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide exhibits significant antimicrobial and antifungal properties. The compound's mechanism of action typically involves binding to specific molecular targets within microbial cells, inhibiting key enzymes or receptors essential for microbial growth and survival.

  • Target Binding : The compound interacts with specific enzymes or receptors in microbial cells.
  • Inhibition of Growth Pathways : Preliminary findings suggest it may impede certain microbial growth pathways, demonstrating potential as a therapeutic agent against infections.

Comparative Analysis with Other Piperazine Derivatives

To understand the uniqueness of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, it is beneficial to compare it with other piperazine derivatives:

Compound NameBiological ActivityNotable Features
4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamideAntimicrobial, antifungalContains benzhydryl group enhancing activity
2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-oneAntidepressant propertiesActs as dopamine autoreceptor agonist
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamideAntidepressantSimilar structural framework but different substituents

Case Studies and Research Findings

Numerous studies have explored the pharmacological effects of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacteria and fungi in vitro, suggesting its potential for developing new antimicrobial agents.
  • Dopamine Receptor Modulation : Another research effort focused on the compound's ability to act as both an agonist at dopamine autoreceptors and an antagonist at postsynaptic dopamine receptors. This dual action may position it as a candidate for treating mood disorders .

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, and how are intermediates purified?

The compound is typically synthesized via coupling reactions between substituted piperazine derivatives and chlorophenyl carbamoyl chlorides. For example, refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol (4 h, 79% yield) followed by recrystallization from ethanol yields pure crystals . Purification often employs silica gel column chromatography or recrystallization, with structural confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, piperazine rings in analogous compounds adopt chair conformations, with hydrogen bonding (e.g., N–H⋯O) stabilizing crystal packing . Bond lengths and angles are validated against density functional theory (DFT) calculations to ensure accuracy .

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

Solvent choice and coupling agents critically influence yield. For instance, THF improves solubility in HBTU-mediated couplings, while ethanol reflux minimizes side reactions in carbamate formation . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1:1 molar ratios) reduce impurities. Advanced purification techniques, such as preparative HPLC, may resolve stereoisomers .

Q. How can computational modeling predict the pharmacological activity of this compound?

Molecular docking studies assess binding affinity to targets like dopamine or serotonin receptors, leveraging piperazine’s role in CNS-active drugs (e.g., aripiprazole) . Quantitative structure-activity relationship (QSAR) models analyze substituent effects (e.g., chloro vs. fluorophenyl groups) on bioavailability and receptor interactions .

Q. What analytical methods resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays may arise from varying substituents or stereochemistry. Meta-analyses comparing EC50_{50} values across analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) identify structure-activity trends . Dose-response curves and kinase profiling (e.g., IC50_{50} assays) validate target specificity .

Methodological Considerations

Q. How is stereochemical purity ensured during synthesis?

Chiral intermediates (e.g., (S)-3-(2-methylpiperazin-1-yl)phenol) are resolved using chiral HPLC or enzymatic resolution. Circular dichroism (CD) spectroscopy confirms enantiomeric excess, while SCXRD verifies absolute configuration .

Q. What techniques characterize thermal stability and crystallinity?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., 180–220°C for piperazine carboxamides). X-ray powder diffraction (XRPD) identifies polymorphic forms, critical for patenting and formulation .

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying yields for the same compound?

Solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics and byproduct formation. For example, HBTU in THF achieves 85% conversion in 12 h, while ethanol reflux requires 4 h but lower yields (79%) due to solubility limitations . Contradictions are resolved by replicating conditions with controlled variables (e.g., inert atmosphere, moisture exclusion).

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